2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and a methylthio group attached to a triazine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine typically involves the chlorination of 2-methylthio-1,3,5-triazine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction temperature is maintained at around 0-5°C to ensure selective chlorination at the 2 and 4 positions of the triazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form 2,4-dichloro-6-methyl-1,3,5-triazine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted triazines with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Reduced triazine derivatives from reduction reactions.
Scientific Research Applications
2,4-Dichloro-6-(methylthio)-1,3,5-triazine has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: It is utilized in the production of herbicides, pesticides, and other agrochemicals due to its ability to disrupt specific biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In the case of herbicidal action, it disrupts photosynthesis by inhibiting the electron transport chain in chloroplasts, leading to the death of the plant.
Comparison with Similar Compounds
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- **2
Properties
IUPAC Name |
2,4-dichloro-6-methylsulfanyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZLWRHHPWTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065587 | |
Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13705-05-0 | |
Record name | 2,4-Dichloro-6-(methylthio)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13705-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013705050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-(methylthio)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-Dichloro-6-(methylthio)-1,3,5-triazine used in the synthesis of these specific PPTs?
A: this compound serves as a monomer in the polycondensation reaction with aromatic dithiols to create the PPT backbone. [, ] The triazine ring structure, particularly when combined with sulfur-containing co-monomers like thianthrene-2,7-dithiol, contributes significantly to the high refractive index observed in the resulting polymers. [, ] The chlorine atoms on the triazine ring act as leaving groups, enabling the polymerization reaction to proceed.
Q2: How does the incorporation of this compound impact the thermal properties of the resulting PPTs?
A: PPTs synthesized using this compound demonstrate good thermal stability. [, ] Specifically, these polymers exhibit high glass transition temperatures (Tg) above 120 °C and maintain their structural integrity up to relatively high temperatures, with a 5% weight loss temperature (T5%) around 350 °C. [] This thermal stability makes them suitable for applications requiring resistance to high temperatures.
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